molecular formula C18H21NO3S B12127850 1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-methylindoline

1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-methylindoline

Cat. No.: B12127850
M. Wt: 331.4 g/mol
InChI Key: RJVJDHVKCFBJGL-UHFFFAOYSA-N
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Description

1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-methylindoline is an organic compound that belongs to the class of sulfonyl indolines This compound is characterized by the presence of a sulfonyl group attached to an indoline ring, which is further substituted with a methoxy and dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-methylindoline typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride.

    Reaction with Indoline: The sulfonyl chloride is then reacted with 2-methylindoline in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-methylindoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: The major products include sulfoxides and sulfones.

    Reduction: The major products include the corresponding alcohols or amines.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-methylindoline has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-methylindoline involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The methoxy and dimethylphenyl groups may enhance the compound’s binding affinity and specificity towards its targets. Further research is needed to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide
  • 1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-phenylpiperazine

Uniqueness

1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-methylindoline is unique due to its specific substitution pattern on the indoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H21NO3S

Molecular Weight

331.4 g/mol

IUPAC Name

1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-2-methyl-2,3-dihydroindole

InChI

InChI=1S/C18H21NO3S/c1-12-9-17(22-4)18(10-13(12)2)23(20,21)19-14(3)11-15-7-5-6-8-16(15)19/h5-10,14H,11H2,1-4H3

InChI Key

RJVJDHVKCFBJGL-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2N1S(=O)(=O)C3=C(C=C(C(=C3)C)C)OC

Origin of Product

United States

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